molecular formula C20H27N5OS B2417954 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-56-0

2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2417954
CAS-Nummer: 898346-56-0
Molekulargewicht: 385.53
InChI-Schlüssel: MCBOBGFVOVKRJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a sophisticated heterocyclic scaffold of significant interest in early-stage drug discovery, particularly in oncology and CNS research. Its structure integrates a thiazolotriazole core, known for its diverse pharmacological potential, with a 4-methylpiperazine moiety, a privileged fragment in medicinal chemistry that often enhances solubility and confers affinity for central nervous system targets. The presence of the (4-ethylphenyl) group suggests potential for target engagement through hydrophobic interactions, possibly with kinase domains or GPCRs. This molecular architecture indicates its primary research value lies as a lead compound or a chemical probe for investigating novel biological pathways. Researchers are exploring its mechanism of action, which is hypothesized to involve the modulation of key signaling pathways; the structural analogy to known inhibitors suggests potential activity against specific protein kinases or other ATP-binding proteins. Its development and screening are crucial for understanding structure-activity relationships (SAR) in the design of new therapeutic agents targeting proliferative or neurological disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-ethyl-5-[(4-ethylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5OS/c1-4-14-6-8-15(9-7-14)17(24-12-10-23(3)11-13-24)18-19(26)25-20(27-18)21-16(5-2)22-25/h6-9,17,26H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBOBGFVOVKRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound belonging to the thiazolo[3,2-b][1,2,4]triazole class, recognized for its diverse biological activities. The compound's unique structure combines a thiazole ring with a triazole moiety, which is known to enhance its solubility and biological interactions. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H29N5OS, with a molecular weight of approximately 399.56 g/mol. The presence of ethyl and piperazine groups contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this class can inhibit various bacterial and fungal strains. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
10Staphylococcus aureus16 μg/mL
11Candida albicans32 μg/mL

These compounds were found to interact with the enoyl-[acyl-carrier-protein] reductase enzyme, crucial for bacterial fatty acid biosynthesis. The binding studies suggest that specific residues in the active site are involved in π–π interactions with the triazole and benzene rings of the compounds .

Anticancer Activity

The anticancer potential of 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has been evaluated against various cancer cell lines. Preliminary findings indicate:

Cell LineIC50 (µM)
A549 (lung cancer)< 1
U-87MG (glioma)< 0.3
MCF-7 (breast cancer)7

These results demonstrate that the compound exhibits potent cytotoxicity against cancer cells while sparing normal human cells from significant toxicity .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may modulate specific signaling pathways involved in inflammation and cancer progression. The interactions with various enzymes and receptors are being studied to elucidate its therapeutic potential further.

Case Studies

Recent research has highlighted several case studies involving similar thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Study on Anticancer Activity : A study demonstrated that a related compound increased the lifespan of mice with tumors by 42.86% compared to standard treatments like fluorouracil .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazolo derivatives against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth through targeted enzyme inhibition .

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

The compound has the following chemical characteristics:

  • Molecular Formula : C21H29N5OS
  • Molecular Weight : 399.56 g/mol
  • IUPAC Name : 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

The unique thiazolo[3,2-b][1,2,4]triazole structure contributes to its diverse biological activities and potential pharmaceutical applications.

Antimicrobial Activity

Research indicates that thiazole and triazole derivatives exhibit a wide range of antimicrobial properties. A study on related compounds demonstrated that many derivatives possess moderate to good antimicrobial activity against various bacterial strains. The results from in vitro tests are summarized in the following table:

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
5a15
5b18
5c12
5d10
Control (Ketoconazole)20

These findings suggest that derivatives similar to this compound could exhibit notable antimicrobial effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazole-based compounds. Several derivatives have demonstrated cytotoxic effects on various cancer cell lines. The results are as follows:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)2.4
Compound BU87MG (Glioma)<1
Compound CMCF7 (Breast Cancer)15

These results indicate the potential of this compound as an anticancer agent due to its ability to inhibit tumor cell growth.

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Thiazole derivatives have been documented to modulate inflammatory pathways, suggesting that this compound may help in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of thiazole and triazole derivatives in clinical settings:

Case Study on Antimicrobial Efficacy

A clinical trial involving a series of thiazole derivatives showed significant improvement in bacterial clearance in patients with chronic infections. The study emphasized the importance of these compounds in developing new antimicrobial therapies.

Case Study on Cancer Treatment

In a preclinical model using Ehrlich ascites carcinoma cells, a derivative exhibited a tumor growth inhibition rate significantly higher than standard chemotherapy agents. This suggests that compounds like 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol could be valuable in cancer treatment protocols.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. Its structural features enhance solubility and biological interactions, making it a subject of interest in drug development and medicinal chemistry research.

Research Applications

  • Drug Development : The compound's unique properties make it suitable for further development as an antibiotic or anticancer agent.
  • Pharmacological Studies : Its diverse biological activities warrant detailed pharmacological studies to explore its mechanisms of action.
  • Clinical Trials : Given its promising results in preclinical studies, it is a candidate for future clinical trials aimed at evaluating its efficacy and safety in humans.

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions , starting with cyclization of thiazole and triazole precursors, followed by functionalization of the piperazine and aryl groups. Critical steps include:

  • Cyclization : Use ethanol or methanol as solvents with reflux (70–80°C) to form the thiazolo-triazole core .
  • Mannich-type reactions : Introduce the 4-ethylphenyl and 4-methylpiperazine groups via nucleophilic substitution, requiring catalysts like triethylamine and controlled pH (~7–9) .
  • Purification : Employ column chromatography or recrystallization in hot ethanol (95% purity) . Yield optimization relies on reaction time (1–4 hrs) and solvent choice (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., hydroxyl at δ 6.5–7.0 ppm, piperazine CH2_2 at δ 2.5–3.5 ppm) .
  • IR spectroscopy : Confirm functional groups (e.g., O-H stretch at 3200–3500 cm1^{-1}, C=N at 1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 459.57 for C22_{22}H29_{29}N5_5O4_4S analogs) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Test against 14-α-demethylase (CYP51) for antifungal activity via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Functional group substitutions : Replace 4-ethylphenyl with halogenated or methoxy analogs to assess potency changes .
  • Piperazine modifications : Compare 4-methylpiperazine with benzyl- or hydroxyethyl-piperazine derivatives using docking studies (PDB: 3LD6) .
  • Thiazole-triazole core alterations : Introduce methyl/furan groups at position 2 and measure binding affinity shifts via SPR or ITC .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Validate target engagement : Use CRISPR knockout models or competitive binding assays (e.g., with 3H^3H-labeled ligands) .
  • Cross-validate with structural analogs : Compare IC50_{50} values of derivatives to identify outlier results .

Q. How can molecular docking elucidate the mechanism of action?

  • Target selection : Prioritize receptors like serotonin (5-HT1A_{1A}) or enzymes (e.g., kinases, CYP450) based on structural motifs .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for binding pose prediction, with grid boxes centered on catalytic sites .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values to refine force field parameters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.